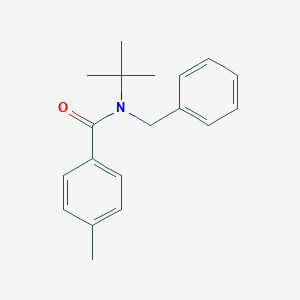
N-benzyl-N-(tert-butyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(tert-butyl)-4-methylbenzamide, also known as BMB, is a synthetic compound that belongs to the class of organic compounds called benzamides. It is a white crystalline powder that is commonly used in scientific research. BMB is a versatile compound that has a wide range of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
N-benzyl-N-(tert-butyl)-4-methylbenzamide is a benzamide compound that acts as a substrate for enzymes such as carboxylesterases. It is metabolized by these enzymes to produce benzyl alcohol and 4-methylbenzoic acid. The mechanism of action of N-benzyl-N-(tert-butyl)-4-methylbenzamide is not fully understood, but it is believed to be related to its ability to interact with enzymes and alter their activity.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-4-methylbenzamide has been shown to have anti-inflammatory properties and has been used in studies related to inflammation. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is important in the regulation of neurotransmitters. N-benzyl-N-(tert-butyl)-4-methylbenzamide has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-(tert-butyl)-4-methylbenzamide in lab experiments is its versatility. It can be used as a substrate for a wide range of enzymes, making it a useful tool for studying enzyme activity. However, one limitation of using N-benzyl-N-(tert-butyl)-4-methylbenzamide is that it can be difficult to synthesize in large quantities. Additionally, the synthesis of N-benzyl-N-(tert-butyl)-4-methylbenzamide requires the use of hazardous chemicals, which can pose a safety risk in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research related to N-benzyl-N-(tert-butyl)-4-methylbenzamide. One area of interest is its potential as a cancer therapy. Studies have shown that N-benzyl-N-(tert-butyl)-4-methylbenzamide has cytotoxic effects on cancer cells, and further research could explore its potential as a treatment for various types of cancer. Additionally, research could focus on the development of new synthetic methods for N-benzyl-N-(tert-butyl)-4-methylbenzamide that are more efficient and less hazardous than current methods. Finally, more research could be done to explore the mechanism of action of N-benzyl-N-(tert-butyl)-4-methylbenzamide and its potential as a tool compound for studying enzyme activity.
Synthesemethoden
N-benzyl-N-(tert-butyl)-4-methylbenzamide can be synthesized by reacting benzylamine with tert-butyl 4-methylbenzoate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or dichloromethane. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(tert-butyl)-4-methylbenzamide has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as carboxylesterases, which are important in drug metabolism. N-benzyl-N-(tert-butyl)-4-methylbenzamide is also used as a tool compound to study the mechanism of action of various enzymes. Additionally, N-benzyl-N-(tert-butyl)-4-methylbenzamide has been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-benzyl-N-tert-butyl-4-methylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-15-10-12-17(13-11-15)18(21)20(19(2,3)4)14-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
GDWBZJYYHYTWFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)

![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-phenylacrylate](/img/structure/B295125.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-chlorobenzoate](/img/structure/B295130.png)